2-Benzyl-4-(chloromethyl)-1,3-thiazole
Description
Contextual Significance of the Thiazole (B1198619) Heterocycle in Chemical Research
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern chemical and pharmaceutical research. britannica.comeurekaselect.com Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. bohrium.comresearchgate.net
The thiazole moiety is a fundamental building block in organic chemistry due to its aromaticity and versatile reactivity. nih.govnumberanalytics.com The delocalization of pi-electrons across the ring confers significant stability, while the heteroatoms introduce specific reactive sites. nih.govwikipedia.org This scaffold is present in numerous natural products, including Vitamin B1 (Thiamine), and is a key component of many FDA-approved drugs such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam. bohrium.comnih.govnih.gov
In contemporary synthesis, the thiazole ring serves multiple functions:
As a Pharmacophore: It is integral to the biological activity of many therapeutic agents, with derivatives showing a wide spectrum of effects, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netsemanticscholar.organalis.com.my
As a Versatile Synthon: The thiazole ring can be modified at its carbon positions (C2, C4, and C5) through various organic reactions, allowing chemists to build molecular complexity. nih.govanalis.com.my
In Materials Science: Thiazole-containing polymers and dyes are used in applications such as photographic sensitizers and vulcanizing accelerators. eurekaselect.comnih.gov
The reactivity of the thiazole ring is well-characterized. The C2 position is known to be the most acidic and is susceptible to deprotonation by strong bases, creating a nucleophilic center. wikipedia.orgpharmaguideline.com Conversely, electrophilic substitution reactions, such as halogenation and nitration, preferentially occur at the electron-rich C5 position. pharmaguideline.comnumberanalytics.comresearchgate.net This predictable reactivity makes the thiazole scaffold a reliable tool for synthetic chemists.
The specific structure of 2-Benzyl-4-(chloromethyl)-1,3-thiazole defines its role as a specialized research synthon. bldpharm.comscbt.com The molecule is not a final product but rather a key intermediate designed for constructing more elaborate target molecules. Its utility stems from the distinct reactivity of its functional groups:
The 2-Benzyl Group: This group provides steric bulk and influences the electronic properties of the thiazole ring. It serves as a foundational component in the design of analogues for biologically active molecules. nih.gov
The 4-(chloromethyl) Group: This is the primary reactive site for synthetic transformations. The chlorine atom is a good leaving group, making the benzylic-like carbon highly susceptible to nucleophilic substitution. This allows for the straightforward attachment of the thiazole core to various nucleophiles (e.g., amines, alcohols, thiols), effectively incorporating the 2-benzylthiazole moiety into a larger molecular framework.
This dual functionality makes this compound a powerful building block for creating libraries of compounds, particularly in medicinal chemistry for lead optimization and the development of new therapeutic agents. nih.gov
Historical Overview of Related Thiazole Chemistry Relevant to this compound
The current understanding and application of thiazole derivatives are built upon more than a century of research. The development of synthetic methods and the elucidation of the ring's fundamental reactivity have been crucial for enabling the synthesis of complex molecules like this compound.
The synthesis of the thiazole ring has evolved from classical condensation reactions to modern, highly efficient catalytic methods. nih.govresearchgate.net
Interactive Data Table: Key Synthetic Methods for Thiazole Systems
| Synthesis Method | Reactants | Product Type | Significance |
| Hantzsch Synthesis (1887) | α-Haloketone and a Thioamide | Substituted Thiazoles | The most fundamental and widely used method for thiazole synthesis due to its reliability and the accessibility of starting materials. numberanalytics.comcutm.ac.inmdpi.com |
| Cook-Heilbron Synthesis (1947) | α-Aminonitrile and Carbon Disulfide (or related reagents) | 5-Aminothiazoles | A key method for introducing an amino group at the C5 position, providing a handle for further functionalization. numberanalytics.comwikipedia.org |
| Gabriel Synthesis | Acylaminoketone and Phosphorus Pentasulfide (P₂S₅) | 2,5-Disubstituted Thiazoles | Offers an alternative route to specifically substituted thiazoles. cutm.ac.in |
| Modern Catalytic Methods | Various substrates (e.g., oximes, anhydrides, KSCN) | Substituted Thiazoles | Focus on milder reaction conditions, higher yields, better functional group tolerance, and greener approaches. organic-chemistry.org |
The Hantzsch synthesis remains the most prominent method for constructing the thiazole core and is directly relevant to the synthesis of precursors for this compound. mdpi.comacs.org Modern adaptations often focus on using greener solvents, novel catalysts, or one-pot procedures to improve efficiency and sustainability. numberanalytics.commdpi.com
Early work by chemists like Hofmann and Hantzsch laid the groundwork for understanding thiazole chemistry. nih.govsemanticscholar.org Key discoveries about the ring's reactivity established the paradigms that guide its use today.
Interactive Data Table: Fundamental Reactivity of the Thiazole Ring
| Reaction Type | Position(s) | Description | Significance |
| Protonation | N3 | The lone pair of electrons on the nitrogen atom makes it the primary site of protonation. pharmaguideline.com | Influences the overall electron density and reactivity of the ring. |
| Deprotonation | C2 | The proton at the C2 position is the most acidic and can be removed by strong organometallic bases. wikipedia.orgpharmaguideline.com | Creates a potent nucleophile at C2, allowing for the introduction of various electrophiles. |
| Electrophilic Substitution | C5 > C4 | The C5 position is the most electron-rich and is the preferred site for attack by electrophiles like halogens or nitro groups. pharmaguideline.comnumberanalytics.comresearchgate.net | Allows for regioselective functionalization of the thiazole ring. |
| Nucleophilic Substitution | C2 | The C2 position is the most electron-deficient and can be attacked by strong nucleophiles, especially if a good leaving group is present. pharmaguideline.comcutm.ac.in | Provides a route to 2-substituted thiazoles. |
| N-Alkylation | N3 | The nitrogen atom readily reacts with alkyl halides to form thiazolium salts. wikipedia.orgpharmaguideline.com | Thiazolium salts are important as catalysts (e.g., in the Stetter reaction) and as ionic liquids. |
These fundamental principles of reactivity are directly applicable to this compound. The synthesis of its core likely relies on the Hantzsch reaction, while its primary utility as a synthon is governed by the principles of nucleophilic substitution on the chloromethyl side chain, a reaction pathway well-established in organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQYFPBESLPHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190403 | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36916-36-6 | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036916366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-4-chloromethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 2 Benzyl 4 Chloromethyl 1,3 Thiazole
Classical and Modern Synthetic Pathways to the 1,3-Thiazole Core with Chloromethyl Functionality
The synthesis of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed since its discovery. nih.gov For the specific construction of a thiazole (B1198619) core bearing a chloromethyl group at the 4-position, the Hantzsch thiazole synthesis remains the most prominent and versatile method. nih.gov
Hantzsch Thiazole Synthesis and Its Adaptations for 4-Position Substitution.nih.govresearchgate.netgoogle.comnih.gov
The Hantzsch synthesis, first reported in the 19th century, is the traditional and most common method for preparing thiazole derivatives. nih.govbepls.com It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. nih.govresearchgate.net This method is particularly valuable for creating a wide array of substituted thiazoles by varying the two starting components. mdpi.com For the synthesis of 2-Benzyl-4-(chloromethyl)-1,3-thiazole, this reaction is adapted by selecting specific precursors to yield the desired substitution pattern.
The fundamental reaction for forming the target molecule involves the condensation of a thioamide with an appropriate α-halocarbonyl compound. nih.gov To install the 2-benzyl group, 2-phenylthioacetamide is the required thioamide. The crucial 4-(chloromethyl) functionality is introduced by using 1,3-dichloroacetone (B141476) as the α-halocarbonyl component. nih.govnih.gov
The mechanism begins with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, which is followed by cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov A general representation of this specific Hantzsch synthesis is as follows:
Step 1: S-Alkylation: The sulfur atom of 2-phenylthioacetamide attacks one of the electrophilic methylene (B1212753) carbons of 1,3-dichloroacetone.
Step 2: Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a hydroxythiazoline intermediate. google.com
Step 3: Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate to yield the stable, aromatic this compound. google.com
This two-step Hantzsch-based approach has been effectively used in solid-phase synthesis to generate N-terminal 4-chloromethyl thiazoles from resin-bound thioureas and 1,3-dichloroacetone. nih.govnih.gov
The efficiency and outcome of the Hantzsch synthesis can be significantly influenced by the reaction conditions. A patent for the synthesis of related 4-halomethylthiazoles specifies a two-step process where the initial condensation is performed in a haloalkane solvent, such as 1,2-dichloroethane (B1671644), in the presence of a mild base like sodium bicarbonate. google.com This is followed by dehydration of the resulting hydroxythiazoline intermediate using an agent like thionyl chloride or phosphorus oxychloride to yield the final product. google.com
Modern adaptations focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. bepls.com For instance, the use of silica-supported tungstosilisic acid as a reusable catalyst has been reported for Hantzsch syntheses, achieving good to excellent yields under conventional heating or ultrasonic irradiation. bepls.commdpi.com The choice of solvent, temperature, and catalyst can be optimized to enhance the reaction rate and purity of the product, as demonstrated in various multi-component procedures. mdpi.com Studies have also shown that conducting the condensation under acidic conditions can alter the regioselectivity of the reaction when using N-monosubstituted thioureas. rsc.org
Table 1: Selected Reagents and Conditions for Hantzsch-type Synthesis of 4-(Chloromethyl)thiazoles
| Thioamide Source | α-Halocarbonyl | Solvent | Catalyst/Dehydrating Agent | Outcome | Reference |
|---|---|---|---|---|---|
| Resin-bound thiourea (B124793) | 1,3-Dichloroacetone | DMF | N/A (Heat at 70°C) | Resin-bound 4-chloromethyl thiazole | nih.gov |
| Dimethylaminothioacetamide | 1,3-Dichloropropanone | 1,2-Dichloroethane | Thionyl Chloride | 4-Chloromethyl-2-dimethylaminomethyl-thiazole | google.com |
| Thiobenzamide (B147508) | 1,3-Dichloroacetone | Not Specified | Not Specified | 2-Phenyl-4-(chloromethyl)-1,3-thiazole | nih.gov |
Alternative Cyclization Strategies for 2-Benzyl-1,3-thiazole (B2957802) Systems.researchgate.net
While the Hantzsch synthesis is dominant, other methods exist for constructing the thiazole core, which could be adapted for the synthesis of 2-benzyl-1,3-thiazoles.
Analogue-based drug design has led to the synthesis of various 4-benzyl-1,3-thiazole derivatives for potential anti-inflammatory applications. nih.gov These syntheses often start with the construction of a thiazole scaffold that already contains the benzyl (B1604629) group at the 4-position, which is then further functionalized at the 2-position. nih.gov This approach highlights the strategic importance of incorporating the benzyl moiety early in the synthetic sequence.
Another classical method that could be considered is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide to produce a 5-amino-2-mercaptothiazole. nih.gov While this leads to a different substitution pattern, it represents an alternative cyclization strategy for the thiazole ring itself.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single pot. asianpubs.org Several MCRs have been developed for the synthesis of highly substituted thiazoles. acs.orgacs.org For example, a one-pot, three-component reaction of arylglyoxal, indole, and aryl thioamides has been reported to produce trisubstituted thiazoles efficiently. acs.org
A theoretical MCR for this compound could involve the reaction of a benzyl-containing component (like phenylacetaldehyde (B1677652) or a derivative), a sulfur donor (like thiourea or elemental sulfur), and a three-carbon synthon that provides the C4 and C5 atoms along with the chloromethyl group. Such strategies are advantageous as they can rapidly generate molecular diversity from simple starting materials. bepls.comtandfonline.com
Introduction of the Chloromethyl Group at Position 4
The incorporation of a chloromethyl group at the C4 position of the thiazole ring is a critical step in the synthesis of the target compound. This can be achieved through direct functionalization of a pre-existing thiazole or by constructing the ring from precursors that already contain the necessary structural elements.
Direct Chloromethylation Approaches
Direct chloromethylation involves the introduction of a -CH₂Cl group onto a pre-formed 2-benzyl-1,3-thiazole scaffold. This electrophilic substitution reaction is a common method for functionalizing aromatic and heteroaromatic rings. However, for thiazoles, this reaction can be complicated by the reactivity of the ring system. A general method for the chloromethylation of certain heterocyclic compounds involves reacting the substrate with a source of chlorine and formaldehyde, often under acidic conditions. For instance, the chloromethylation of thiophene, a related sulfur-containing heterocycle, has been documented. google.com The process for preparing 2-chloro-5-chloromethyl thiazole involves reacting a 2-halogenated allyl isothiocyanate with a chlorinating agent in a non-proton dipole solvent like acetonitrile. google.com This reaction proceeds through cyclization and chlorination, highlighting a strategy where the chloromethyl group is formed concurrently with or immediately following the ring formation. google.com
Precursor-Based Strategies (e.g., from dihalopropanones)
A more common and often more controlled method for synthesizing 4-(chloromethyl)thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. In the case of this compound, the key precursors are 2-phenylthioacetamide (the thioamide that provides the benzyl group at position 2) and a dihalopropanone, such as 1,3-dichloro-2-propanone.
The reaction between a thioamide and 1,3-dichloropropanone typically proceeds to form a 4-chloromethyl-4-hydroxy-2-thiazoline intermediate. google.com This intermediate is then subjected to dehydration to yield the final aromatic thiazole ring. google.com For example, the reaction of thiobenzamide with 1,3-dichloropropanone has been reported to produce 4-chloromethyl-4-hydroxy-2-phenyl-2-thiazoline. google.com A similar process involves reacting a thioamide with a dihalopropanone in the presence of a haloalkane solvent and an alkali metal bicarbonate, followed by dehydration with an agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com
The general pathway can be summarized as:
Condensation: A thioamide reacts with 1,3-dihalo-2-propanone to form a hydroxythiazoline intermediate.
Dehydration: The intermediate is treated with a dehydrating agent to eliminate water and form the 1,3-thiazole ring.
A specific example involves reacting dimethylaminothioacetamide with 1,3-dichloropropanone in 1,2-dichloroethane with sodium bicarbonate. The resulting filtrate, containing the hydroxythiazoline intermediate, is then treated with thionyl chloride to yield the final 4-chloromethylthiazole product. google.com
| Reactant 1 | Reactant 2 | Key Reagents | Product | Citation |
| Thiobenzamide | 1,3-Dichloropropanone | - | 4-chloromethyl-4-hydroxy-2-phenyl-2-thiazoline | google.com |
| Dimethylaminothioacetamide | 1,3-Dichloropropanone | NaHCO₃, SOCl₂ | 4-chloromethyl-2-dimethylaminomethyl-1,3-thiazole | google.com |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methods. These principles are being applied to the synthesis of thiazole derivatives, including approaches that minimize waste, avoid harsh reagents, and utilize novel energy sources.
Metal-Catalyzed and Organocatalytic Approaches
Metal-catalyzed and organocatalytic methods offer powerful alternatives to traditional synthetic routes, often providing higher yields, selectivity, and milder reaction conditions.
Metal-Catalyzed Synthesis: Copper catalysis has been effectively used for C-S bond formation in the synthesis of various thioethers. nih.govsemanticscholar.org For instance, a copper(II) triflate (Cu(OTf)₂) catalyzed reaction between benzyl alcohols and thiols efficiently produces benzyl thioethers. nih.govsemanticscholar.org While this specific example relates to thioether synthesis rather than thiazole ring formation, it demonstrates the utility of copper catalysts in forging the critical carbon-sulfur bonds that are central to the thiazole structure. Palladium catalysts have also been employed in the synthesis of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives, showcasing the role of transition metals in constructing complex sulfur-containing heterocycles. jlu.edu.cn
Organocatalytic Synthesis: Organocatalysis avoids the use of potentially toxic and expensive heavy metals. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), a hindered and eco-friendly base, have been successfully used to synthesize new thiazole derivatives in good to excellent yields with reduced reaction times. bepls.com Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like urea (B33335) or thiourea) and an acceptor (like a tertiary amine), are particularly effective in asymmetric synthesis and can facilitate cyclization reactions. beilstein-journals.org These catalysts work by activating both the nucleophile and electrophile simultaneously, enabling reactions under mild conditions. beilstein-journals.org Enolate-mediated organocatalytic azide-ketone [3+2] cycloadditions have also been developed for the high-yield, metal-free synthesis of complex triazoles containing a benzothiazole (B30560) moiety. rsc.org
Solvent-Free and Mechanochemical Synthesis (e.g., Ball-Milling)
Reducing or eliminating volatile organic solvents is a primary goal of green chemistry. researchgate.net Solvent-free and mechanochemical methods address this challenge directly.
Solvent-Free Synthesis: Reactions can be run neat (without solvent), particularly when one of the reactants is a liquid. For example, a series of benzothiazolium iodide salts have been prepared under solvent-free conditions, providing precursors to ionic liquids. researchgate.net This approach simplifies purification and minimizes solvent waste. researchgate.net
Mechanochemical Synthesis: This technique uses mechanical energy, typically from ball-milling, to initiate chemical reactions. beilstein-journals.org It can lead to different outcomes than solution-based chemistry and often proceeds much faster and without the need for bulk solvents. beilstein-journals.org Mechanochemical methods have been reported for the synthesis of various heterocyclic compounds, including 1,2,3-triazoles and α-aminonitriles. beilstein-journals.org The application of mechanochemistry to the synthesis of thiazole derivatives represents a promising green alternative, potentially allowing for the Hantzsch reaction to be performed under solvent-free or minimal-solvent conditions. beilstein-journals.orgcolab.ws
Visible-Light-Promoted and Photochemical Synthesis Routes
Photochemical methods, particularly those using visible light, offer a green and sustainable energy source for driving chemical reactions.
A notable development is the visible-light-promoted, catalyst-free synthesis of functionalized thiazoles. rsc.org This approach utilizes visible light as an "omnipresent, nontoxic, environmentally benign and inexpensive reagent" to facilitate the formation of C-S and C-N bonds. rsc.org The reactions are typically carried out in green solvents, such as an ethanol-water mixture, and are characterized by short reaction times and excellent yields. rsc.org This method circumvents the need for any external catalyst or photosensitizer. rsc.org Another strategy involves visible-light photocatalysis for constructing 3-chlorobenzo[b]thiophenes, where chlorine radicals generated from polychloromethanes initiate a tandem reaction under mild conditions. researchgate.net These examples highlight the potential of visible light to enable the synthesis of halogenated thiazoles like this compound through environmentally friendly pathways. rsc.orgresearchgate.net
| Technique | Key Features | Example Application | Citation |
| Organocatalysis | Metal-free, mild conditions, recyclable catalyst | Synthesis of thiazole derivatives using DABCO | bepls.com |
| Mechanochemistry | Solvent-free, rapid reaction | Synthesis of various heterocycles via ball-milling | beilstein-journals.org |
| Visible-Light Promotion | Catalyst-free, green energy source, mild conditions | Synthesis of functionalized thiazoles in EtOH/H₂O | rsc.org |
Precursor Synthesis and Derivatization for this compound Production
The synthesis of this compound is primarily achieved through the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the thiazole ring. rsc.orgbepls.com This classical approach involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. bepls.comchemhelpasap.com The strategic selection and synthesis of these precursors are critical as they directly determine the substitution pattern of the final thiazole product. For the target molecule, 2-phenylthioacetamide serves as the source of the 2-benzyl group, while 1,3-dichloroacetone provides the backbone for the 4-(chloromethyl) moiety.
Synthesis of Thiocarbonyl Precursors
Thiocarbonyl compounds, particularly thioamides, are essential starting materials for the Hantzsch thiazole synthesis, as they provide the nitrogen and sulfur atoms required for the heterocyclic ring. youtube.com The substituent attached to the thioamide's carbonyl carbon ultimately becomes the substituent at the 2-position of the thiazole ring. rsc.org Therefore, for the synthesis of the title compound, 2-phenylthioacetamide is the required thiocarbonyl precursor.
The most common methods for preparing thioamides involve the thionation of the corresponding amide. organic-chemistry.org This conversion can be accomplished using various thionating agents.
Key Methods for Thioamide Synthesis:
Lawesson's Reagent: This reagent is widely used for the conversion of amides into thioamides under relatively mild conditions. mdpi.com The reaction involves treating the amide (in this case, 2-phenylacetamide) with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or dioxane, often with heating.
Phosphorus Pentasulfide (P₂S₅): A traditional and effective method for thionation involves reacting an amide with phosphorus pentasulfide. orgsyn.org This method is robust but may require higher temperatures and careful handling.
Other Methods: Alternative routes include the reaction of nitriles with hydrogen sulfide (B99878) or the multicomponent Kindler synthesis, which involves an aldehyde, an amine, and elemental sulfur. organic-chemistry.org
For the specific synthesis of this compound, the precursor 2-phenylthioacetamide is prepared from 2-phenylacetamide.
Table 1: Key Thiocarbonyl Precursor
| Compound Name | Molecular Formula | Role in Synthesis |
|---|
Synthesis of α-Halocarbonyl Precursors (e.g., chloroacetone (B47974), dichloroacetone)
The α-halocarbonyl component in the Hantzsch synthesis provides the carbon atoms that become C4 and C5 of the thiazole ring. youtube.com The structure of this precursor dictates the substitution at these positions. To obtain the 4-(chloromethyl) group on the thiazole ring, a ketone with halogen atoms on two adjacent carbons is required. Specifically, 1,3-dichloroacetone is the ideal precursor for this transformation. ias.ac.inresearchgate.net
The reaction of 1,3-dichloroacetone with a thioamide leads to the formation of a 4-(chloromethyl)thiazole derivative. ias.ac.in The reaction proceeds via initial nucleophilic attack by the sulfur of the thioamide on one of the α-carbon atoms of the dichloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com
While 1,3-dichloroacetone yields the 4-(chloromethyl) substituent, simpler α-haloketones like chloroacetone are used to synthesize 4-methylthiazoles. orgsyn.orgorgsyn.org The synthesis of 2-amino-4-methylthiazole (B167648) from chloroacetone and thiourea is a classic example of the Hantzsch reaction. orgsyn.org
Table 2: Key α-Halocarbonyl Precursors
| Compound Name | Molecular Formula | Boiling Point | Role in Synthesis |
|---|---|---|---|
| 1,3-Dichloroacetone | C₃H₄Cl₂O | 172-174 °C | Reacts with a thioamide to form the C4-C5 bond and the 4-(chloromethyl) substituent. researchgate.net |
Benzyl Group Introduction in Thiazole Synthesis
The introduction of the benzyl group at the 2-position of the thiazole ring is accomplished by using a thioamide that already contains the benzyl moiety. nih.gov In the Hantzsch synthesis, the thioamide component, R-C(=S)NH₂, directly transfers its "R" group to the C2 position of the resulting thiazole. youtube.com
The mechanism involves the following key steps:
The sulfur atom of 2-phenylthioacetamide attacks one of the electrophilic carbons of 1,3-dichloroacetone, displacing a chloride ion. chemhelpasap.com
The nitrogen atom of the thioamide then performs an intramolecular attack on the ketone's carbonyl carbon. youtube.com
A subsequent dehydration step occurs, leading to the formation of the aromatic thiazole ring, with the benzyl group from the thioamide secured at the 2-position and the chloromethyl group from the dichloroacetone at the 4-position.
This strategy allows for the direct and efficient installation of the benzyl group, making the Hantzsch synthesis a highly convergent method for preparing specifically substituted thiazoles. rsc.orgbepls.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Phenylthioacetamide |
| Chloroacetone |
| 1,3-Dichloroacetone |
| 2-Phenylacetamide |
| Thiourea |
Reactivity and Mechanistic Investigations of 2 Benzyl 4 Chloromethyl 1,3 Thiazole
Reactivity Profile of the Chloromethyl Moiety (–CH2Cl)
The chloromethyl group attached to the C4 position of the thiazole (B1198619) ring is the most reactive site for many transformations due to the lability of the carbon-chlorine bond. This reactivity is comparable to that of benzylic halides.
Nucleophilic Substitution Reactions at the Chloromethyl Group (SN1, SN2 pathways)
The chloromethyl group in 2-benzyl-4-(chloromethyl)-1,3-thiazole readily undergoes nucleophilic substitution reactions. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature. youtube.comyoutube.com
The SN2 pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. youtube.com This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. youtube.com
Conversely, the SN1 pathway is favored by weak nucleophiles in polar protic solvents. youtube.com This mechanism involves a two-step process. The first and rate-determining step is the departure of the chloride ion to form a resonance-stabilized carbocation intermediate. masterorganicchemistry.com The thiazole ring can stabilize the positive charge through resonance. In the second step, the nucleophile attacks the carbocation. youtube.com
| Reaction Pathway | Favored by | Mechanism |
| SN2 | Strong, unhindered nucleophiles, polar aprotic solvents | Concerted, one-step process with inversion of stereochemistry. youtube.com |
| SN1 | Weak nucleophiles, polar protic solvents | Stepwise process involving a resonance-stabilized carbocation intermediate, leading to a racemic mixture. masterorganicchemistry.com |
Formation of Quaternary Ammonium Salts
A significant reaction of this compound is its ability to form quaternary ammonium salts. wikipedia.orgnih.gov This occurs through the alkylation of tertiary amines, a reaction where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. wikipedia.org These salts have applications as antimicrobials and disinfectants. wikipedia.org
The general reaction is as follows: this compound + R₃N → [2-Benzyl-4-(thiazolylmethyl)-NR₃]⁺Cl⁻
A variety of tertiary amines can be used in this reaction, leading to a diverse range of quaternary ammonium salts with different properties. nih.gov
Elimination Reactions and Olefin Formation
Under the influence of a strong, sterically hindered base, this compound can potentially undergo elimination reactions to form an olefin. In this E2-type reaction, the base would abstract a proton from the benzyl (B1604629) group, while simultaneously, the electrons from the C-H bond would move to form a double bond, expelling the chloride ion. The formation of a conjugated system would be a driving force for this reaction.
Reactivity of the 1,3-Thiazole Ring System
The 1,3-thiazole ring in this compound is an aromatic system, but its reactivity is influenced by the presence of two different heteroatoms, nitrogen and sulfur.
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and bromination. nih.gov The position of substitution is directed by the existing substituents and the inherent electronic properties of the thiazole ring. The presence of the sulfur atom makes the ring generally electron-rich, but the nitrogen atom is electron-withdrawing. The C5 position is typically the most susceptible to electrophilic attack in 2-substituted thiazoles.
A study on the nitration and bromination of 2-benzyl-4-chloromethylthiazole has been reported, indicating that the thiazole ring can be functionalized through these reactions. nih.gov Another reaction involving the chloromethyl group, the Sommelet reaction, has also been investigated in the 2-benzyl-4-halomethyl-thiazole series to produce the corresponding aldehydes. farmaciajournal.com
| Reaction | Reagents | Position of Substitution |
| Bromination | Br₂ | C5-position |
| Nitration | HNO₃/H₂SO₄ | C5-position |
Nucleophilic Attack on the Thiazole Ring (e.g., ring opening reactions)
While less common than electrophilic substitution, the thiazole ring can be subject to nucleophilic attack, particularly at the C2 position, which is positioned between the two heteroatoms. Strong nucleophiles can lead to ring-opening reactions. beilstein-journals.org The stability of the thiazole ring makes such reactions challenging, often requiring harsh conditions or specific activation of the ring. For instance, quaternization of the ring nitrogen would make the ring more susceptible to nucleophilic attack.
In some cases, nucleophile-induced ring contraction has been observed in related fused thiazine systems, leading to the formation of a thiazole ring. beilstein-journals.org This suggests that under specific conditions, the thiazole ring itself could undergo transformations initiated by a nucleophilic attack.
C-H Functionalization of the Thiazole Core
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound, the thiazole core presents two C-H bonds that are potential sites for functionalization: the C5-H bond.
Transition-metal catalysis, particularly with palladium, has been extensively explored for the C-H functionalization of various heterocycles, including thiazoles. acs.orgacs.orgorganic-chemistry.org These reactions typically proceed via an electrophilic palladation pathway or a concerted metalation-deprotonation mechanism. The regioselectivity of C-H activation is often influenced by the electronic properties of the substrate and the directing ability of existing functional groups.
For this compound, the C5-H bond is the primary target for functionalization. The electron-withdrawing nature of the thiazole ring nitrogen and sulfur atoms acidifies the adjacent C-H bonds, making them more susceptible to metalation. Palladium-catalyzed direct arylation and alkenylation are plausible transformations for introducing new carbon-carbon bonds at the C5 position. nih.gov For instance, in a typical palladium-catalyzed C-H arylation, a palladium(II) catalyst would coordinate to the thiazole, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate would then undergo reductive elimination with an aryl halide to yield the C5-arylated product and regenerate the active palladium catalyst. nih.gov
Recent studies have highlighted the use of nickel catalysts for the regioselective direct C-H arylation of thiazole derivatives at the C5 position. chemrxiv.org These methods often offer advantages in terms of catalyst cost and reactivity. Density Functional Theory (DFT) studies have suggested that the mechanism of C-H activation in these nickel-catalyzed reactions can involve an electrophilic aromatic substitution pathway. chemrxiv.org
The benzyl group at the 2-position and the chloromethyl group at the 4-position can exert both steric and electronic influences on the C-H functionalization of the thiazole core. The benzyl group, being relatively bulky, might sterically hinder the approach of the catalyst to the C5 position to some extent. Electronically, the benzyl group is generally considered to be weakly electron-donating or neutral, which would have a modest effect on the acidity of the C5-H bond. The chloromethyl group is an electron-withdrawing group, which could further activate the C5-H bond towards metalation.
Reactivity of the Benzyl Substituent at Position 2
Side-Chain Functionalization of the Benzyl Group
The benzyl group at the 2-position of the thiazole ring offers a reactive site for various functionalization reactions, primarily at the benzylic methylene (B1212753) (-CH2-) position. The C-H bonds of this methylene group are activated by the adjacent phenyl ring and the thiazole ring, making them susceptible to a range of chemical transformations.
One common reaction is oxidation , which can lead to the formation of a benzoyl group. Depending on the oxidizing agent and reaction conditions, the benzylic methylene can be converted to a carbonyl group, yielding 2-benzoyl-4-(chloromethyl)-1,3-thiazole. This transformation is valuable for introducing a ketone functionality, which can serve as a handle for further synthetic manipulations.
Another important reaction is halogenation , typically bromination or chlorination, at the benzylic position. This can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical initiation conditions (e.g., with light or a radical initiator). The resulting 2-(halobenzyl)-4-(chloromethyl)-1,3-thiazole can then undergo nucleophilic substitution reactions, providing a route to a variety of derivatives.
Deprotonation of the benzylic methylene group is also possible using a strong base. The resulting carbanion is stabilized by resonance with both the phenyl and thiazole rings. This carbanion can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at the benzylic position.
Influence of the Benzyl Group on Thiazole Ring Reactivity
The benzyl substituent at the 2-position of the thiazole ring influences the reactivity of the ring through a combination of steric and electronic effects.
Steric Effects: The benzyl group is sterically demanding, which can hinder the approach of reagents to the adjacent positions on the thiazole ring, namely the nitrogen atom at the 3-position and the C5 position. This steric hindrance can affect the rate and outcome of reactions involving these positions. For example, in reactions where a bulky reagent needs to coordinate to the nitrogen atom, the presence of the benzyl group might slow down the reaction or favor attack at a less hindered site.
Electronic Effects: Electronically, the benzyl group is generally considered to be a weak electron-donating group through inductive effects and can also participate in resonance. Its electronic influence on the thiazole ring is relatively modest compared to strong electron-donating or electron-withdrawing groups. However, it can still subtly affect the electron density of the ring, which in turn can influence its reactivity towards electrophiles and nucleophiles. For instance, a slight increase in electron density might make the ring more susceptible to electrophilic attack, although the inherent electronic nature of the thiazole ring still favors nucleophilic attack or reactions at the C-H bonds. The reactivity of thiazole derivatives is often dictated by the substituents at various positions on the ring. analis.com.myglobalresearchonline.net
Advanced Reaction Chemistry and Transformations
Cycloaddition Reactions Involving the Thiazole Nucleus
The thiazole ring, due to its diene-like character within the heterocyclic structure, can participate in cycloaddition reactions, most notably Diels-Alder reactions. wikipedia.org In these reactions, the thiazole can act as the diene component, reacting with a dienophile to form a six-membered ring adduct. The participation of the thiazole nucleus in such reactions provides a powerful tool for the construction of complex polycyclic systems.
For this compound, the C4-C5 double bond and the sulfur atom can formally act as a diene system. The reaction with a suitable dienophile, such as an electron-deficient alkene or alkyne, would lead to a bicyclic intermediate. These reactions often require high temperatures or Lewis acid catalysis to overcome the aromatic stabilization of the thiazole ring. wikipedia.org Following the initial cycloaddition, the resulting adduct can undergo further transformations, such as the extrusion of a small molecule (e.g., sulfur or hydrogen sulfide), leading to the formation of a new aromatic or heteroaromatic ring system, like a pyridine derivative. wikipedia.org
The substituents on the thiazole ring, namely the 2-benzyl and 4-chloromethyl groups, can influence the feasibility and outcome of these cycloaddition reactions. The electronic nature of these substituents can affect the energy levels of the thiazole's frontier molecular orbitals (HOMO and LUMO), thereby influencing the reaction rate. The steric bulk of the benzyl group might also play a role in the approach of the dienophile.
While the general principle of thiazoles undergoing cycloaddition reactions is established, specific studies on this compound in this context are not widely reported. However, the known reactivity of the thiazole nucleus suggests that this compound could be a viable substrate for such transformations, offering a pathway to novel and complex heterocyclic structures.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound possesses multiple sites that can potentially participate in these transformations, making it a versatile building block. The primary reactive sites are the chloromethyl group at the 4-position and the C-H bonds of the thiazole and benzyl moieties.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. While the chloromethyl group is not a typical substrate for Suzuki coupling under standard conditions, it can potentially undergo coupling with boronic acids, especially with the use of specific catalyst systems that are effective for C(sp3)-C(sp2) bond formation. rsc.orgnih.gov More commonly, the thiazole ring could be functionalized with a halogen at the C5 position, which would then serve as a handle for Suzuki coupling. Alternatively, direct C-H activation at the C5 position followed by coupling with a boronic acid derivative represents a more atom-economical approach.
Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a substituted alkene from the reaction of an unsaturated halide or triflate with an alkene. wikipedia.org Similar to the Suzuki coupling, a halogenated thiazole derivative would be the conventional substrate. However, advancements in Heck-type reactions have enabled the use of C-H bonds as the coupling partner. Therefore, direct C-H olefination at the C5 position of the thiazole ring or even at a position on the benzyl group's phenyl ring could be envisioned. The intramolecular Heck reaction is another possibility if a suitable alkene moiety is present in the molecule. wikipedia.orglibretexts.org
Sonogashira Coupling: The Sonogashira coupling is the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This reaction is a highly efficient method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. For this compound, a halogenated derivative would be required for a traditional Sonogashira coupling. The resulting alkynylthiazole could then be used in further synthetic elaborations, such as the construction of more complex heterocyclic systems through intramolecular cyclizations. researchgate.net
The table below summarizes the potential cross-coupling reactions for functionalized derivatives of this compound.
| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki | 5-Halo-2-benzyl-4-(chloromethyl)-1,3-thiazole | Aryl/Vinyl Boronic Acid | Pd(0) or Pd(II) with ligand | 5-Aryl/Vinyl-substituted thiazole |
| Heck | 5-Halo-2-benzyl-4-(chloromethyl)-1,3-thiazole | Alkene | Pd(0) or Pd(II) with ligand | 5-Alkenyl-substituted thiazole |
| Sonogashira | 5-Halo-2-benzyl-4-(chloromethyl)-1,3-thiazole | Terminal Alkyne | Pd(0)/Cu(I) | 5-Alkynyl-substituted thiazole |
| C-H Arylation | This compound | Aryl Halide | Pd(II) or Ni(II) | 5-Aryl-substituted thiazole |
Radical Reactions and Mechanistic Pathways
The presence of a chloromethyl group attached to the thiazole ring in this compound suggests potential reactivity under radical conditions, analogous to benzylic or allylic halogenations. While specific studies on this compound are not extensively documented, the mechanistic pathways can be inferred from established principles of free-radical reactions.
A plausible radical reaction is the further halogenation at the chloromethyl position, proceeding via a free-radical chain mechanism. This process would typically be initiated by UV light or a radical initiator, which homolytically cleaves a halogen molecule (e.g., Cl₂) into two halogen radicals. youtube.comwikipedia.org
The propagation phase would involve two main steps:
A halogen radical abstracts a hydrogen atom from the chloromethyl group of this compound. This abstraction is favored at this position due to the potential for resonance stabilization of the resulting thiazolyl-methyl radical. The electron-rich thiazole ring can help delocalize the unpaired electron, increasing the stability of the radical intermediate.
The newly formed thiazolyl-methyl radical then reacts with a molecule of the halogen (e.g., Cl₂), abstracting a halogen atom to form 2-benzyl-4-(dichloromethyl)-1,3-thiazole and regenerating a halogen radical, which continues the chain reaction. youtube.comyoutube.com
Termination of the reaction would occur through the combination of any two radical species present in the reaction mixture.
The general mechanism for the radical chlorination of the chloromethyl group is outlined below:
Initiation: Cl₂ + hν → 2 Cl•
Propagation:
this compound + Cl• → 2-benzyl-4-(•chloromethyl)-1,3-thiazole radical + HCl
2-benzyl-4-(•chloromethyl)-1,3-thiazole radical + Cl₂ → 2-benzyl-4-(dichloromethyl)-1,3-thiazole + Cl•
Termination: Cl• + Cl• → Cl₂ 2-benzyl-4-(•chloromethyl)-1,3-thiazole radical + Cl• → 2-benzyl-4-(dichloromethyl)-1,3-thiazole 2 x 2-benzyl-4-(•chloromethyl)-1,3-thiazole radical → Dimer product
Rearrangement Reactions
The structural features of this compound, specifically the benzyl group, suggest the possibility of rearrangement reactions under certain conditions. One such potential transformation is the Sommelet-Hauser rearrangement. chemistry-reaction.comwikipedia.orgyoutube.com This reaction typically involves benzylic quaternary ammonium salts and a strong base, such as sodium amide. wikipedia.org
For this compound to undergo a Sommelet-Hauser rearrangement, it would first need to be converted into a suitable quaternary ammonium salt. This could be achieved by reacting it with a tertiary amine, for example, trimethylamine, to yield a quaternary ammonium salt.
The proposed pathway is as follows:
Quaternization: Reaction of this compound with a tertiary amine (e.g., (CH₃)₃N) to form the corresponding quaternary ammonium salt.
Ylide Formation: Deprotonation of the benzylic position by a strong base (e.g., NaNH₂) to form a nitrogen ylide.
researchgate.netresearchgate.net-Sigmatropic Rearrangement: The ylide undergoes a concerted rearrangement where the benzyl group migrates.
Tautomerization: A final proton transfer restores the aromaticity of the benzene ring, yielding the rearranged product.
The asymmetric Sommelet-Hauser rearrangement has also been explored, demonstrating that high levels of stereoselectivity can be achieved, providing a route to optically active α-aryl amino acid derivatives. nii.ac.jp
Computational and Theoretical Studies on Reactivity and Selectivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a powerful tool for elucidating the electronic structure, reactivity, and reaction mechanisms of heterocyclic compounds, including thiazole derivatives. researchgate.netdntb.gov.uaasianpubs.org For this compound, DFT calculations can provide valuable insights into its chemical behavior.
By modeling the reactants, intermediates, transition states, and products, the potential energy surface for various reactions can be mapped out. This allows for the determination of activation energies and reaction enthalpies, which are crucial for predicting the feasibility and kinetics of a reaction. For instance, in the case of the radical halogenation discussed in section 3.3.3, DFT could be employed to calculate the bond dissociation energy of the C-H bonds in the chloromethyl group, thereby confirming its susceptibility to hydrogen abstraction. Furthermore, the transition state for this abstraction step could be located and characterized, providing a deeper understanding of the reaction's kinetics.
Similarly, for the proposed Sommelet-Hauser rearrangement, DFT calculations could be used to investigate the stability of the different ylide intermediates and to calculate the activation barrier for the researchgate.netresearchgate.net-sigmatropic shift. Such calculations have been successfully applied to study the regioselectivity and mechanistic pathways of reactions involving other thiazole-containing systems. nih.gov
Understanding Regioselectivity and Stereoselectivity
Computational methods are instrumental in predicting and explaining the regioselectivity and stereoselectivity of organic reactions. For substituted thiazoles, the outcome of a reaction is often dictated by the electronic and steric properties of the substituents.
DFT calculations can be used to determine various reactivity indices, such as Fukui functions and local softness, which can predict the most likely sites for nucleophilic or electrophilic attack on the thiazole ring and its substituents. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, offering a qualitative guide to its reactivity. researchgate.net
In the context of this compound, DFT could be used to predict the regioselectivity of, for example, an electrophilic aromatic substitution on the benzyl group. By calculating the relative energies of the transition states leading to ortho, meta, and para substitution, the most favorable reaction pathway can be identified. Such computational approaches have been shown to successfully explain the regioselectivity in the synthesis of fused thiazoles. researchgate.netchemrxiv.org
Stereoselectivity, particularly in reactions like the asymmetric Sommelet-Hauser rearrangement, can also be modeled. By calculating the energies of the diastereomeric transition states, the preference for the formation of one stereoisomer over another can be quantified, which is often expressed as the calculated enantiomeric or diastereomeric excess.
Analysis of Electronic Structure and Aromaticity
The electronic structure of this compound dictates its fundamental chemical properties. DFT calculations can provide a detailed picture of the molecule's electronic landscape. Key parameters that can be computed include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov
Natural Bond Orbital (NBO) analysis is another powerful computational technique that can be applied to understand the electronic structure. NBO analysis provides information about charge distribution, hybridization, and delocalization of electrons within the molecule. For this compound, NBO analysis could reveal the extent of π-conjugation between the benzyl group and the thiazole ring, as well as the nature of the C-Cl bond in the chloromethyl group.
The aromaticity of the thiazole ring can also be quantified using computational methods. Indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to assess the degree of aromatic character. These calculations can help in understanding how the benzyl and chloromethyl substituents modulate the aromaticity of the thiazole core.
Below is a table of hypothetical calculated electronic properties for this compound, based on typical values for substituted thiazoles found in the literature.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
Applications of 2 Benzyl 4 Chloromethyl 1,3 Thiazole As a Key Synthon in Organic Chemistry Research
Building Block for the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the chloromethyl group makes 2-benzyl-4-(chloromethyl)-1,3-thiazole an ideal starting point for synthesizing more intricate heterocyclic structures. The carbon-chlorine bond is readily cleaved in the presence of nucleophiles, initiating cyclization reactions that lead to the formation of new rings fused, spiro-linked, or integrated into larger macrocyclic frameworks.
One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, where the thiazole (B1198619) ring is merged with another ring. A prominent example is the preparation of thiazolo[3,2-a]pyrimidines, a class of compounds investigated for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.net
The general synthetic strategy involves the reaction of the chloromethyl group with a suitable binucleophilic partner, such as a dihydropyrimidinethione. In this reaction, the sulfur atom of the thione initially acts as a nucleophile, displacing the chloride ion from the thiazole. A subsequent intramolecular cyclization, involving a nitrogen atom from the pyrimidine (B1678525) ring, results in the formation of the fused bicyclic system. nih.govijnc.ir The benzyl (B1604629) group at the C2 position of the original thiazole remains as a key substituent on the final fused product, influencing its biological and physical properties.
This methodology allows for the regioselective synthesis of specific isomers, yielding compounds with well-defined structures for further investigation. nih.gov The versatility of this approach is demonstrated by the variety of substituted pyrimidinethiones that can be employed, leading to a diverse library of thiazolo[3,2-a]pyrimidine derivatives. researchgate.netmdpi.com
Table 1: Representative Fused Thiazole Systems Synthesized from Thiazole Precursors
| Fused System | Precursor Type 1 | Precursor Type 2 | Synthetic Strategy | Ref. |
|---|---|---|---|---|
| Thiazolo[3,2-a]pyrimidine | 4-Chloromethylthiazole | Dihydropyrimidinethione | Nucleophilic Substitution & Intramolecular Cyclization | ijnc.ir, nih.gov |
| Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine | Pyrimidine-2-thione | α-Haloketone | Multi-component Reaction | researchgate.net |
Spirocyclic compounds, which contain two rings connected by a single common atom, are of great interest due to their rigid, three-dimensional structures that are often found in natural products and pharmacologically active molecules. nih.gov The reactive chloromethyl group of this compound provides a synthetic handle to construct spiro-thiazole derivatives.
A plausible synthetic route involves the reaction of the chloromethylthiazole with a cyclic nucleophile. For instance, a reaction with a cyclic ketone could proceed via an initial alkylation at the α-carbon, followed by subsequent intramolecular reactions to close the second ring at the thiazole core, forming the spiro center. While direct examples starting from this compound are specific research endeavors, the principle is well-established in the synthesis of other spiro-heterocycles. mdpi.comresearchgate.net For example, syntheses of spiro[indole]thiadiazoles have been achieved through the cyclization of isatin-derived thiosemicarbazones, demonstrating the feasibility of forming spiro junctions involving sulfur-nitrogen heterocycles. researchgate.net Similarly, methods for creating spiro[4.4]thiadiazoles via double 1,3-dipolar cycloadditions highlight the accessibility of such complex architectures. nih.gov
Bridged thiazole systems, where two non-adjacent atoms of the ring are connected by a bridge of one or more atoms, represent another class of complex architectures. The synthesis of such compounds from this compound would likely involve multi-step sequences, potentially using the chloromethyl group to form an initial link to another molecule, followed by a separate ring-closing reaction to form the bridge.
Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), are privileged structures in drug discovery, known for their high binding affinity and stability. nih.gov this compound is a key component in an innovative method for synthesizing thiazole-containing macrocyclic peptides. nih.govspringernature.com
This approach utilizes a solid-phase synthesis strategy where a linear peptide is assembled on a resin. One of the amino acids in the peptide chain is modified to generate a nucleophilic group, such as the thiol of a cysteine residue. The N-terminus of the peptide is converted into a 2-substituted-4-(chloromethyl)-1,3-thiazole moiety via a Hantzsch thiazole synthesis using 1,3-dichloroacetone (B141476). nih.gov The crucial macrocyclization step is an intramolecular thioalkylation reaction. The resin-bound peptide, now featuring a nucleophilic thiol at one end and an electrophilic chloromethylthiazole at the other, is treated with a base. This induces the thiol to attack the chloromethyl group, displacing the chloride and forming a stable thioether bond, thus closing the ring. nih.govspringernature.com
This method has been successfully used to create a variety of thiazole-containing macrocyclic peptides with high purity and good yields. nih.gov The strategy is flexible, allowing for the synthesis of macrocycles of different sizes, including cyclic hexapeptides and heptapeptides. nih.gov The incorporation of the thiazole ring enhances the structural rigidity and metabolic stability of the resulting peptide, making these compounds promising candidates for further biological evaluation. nih.govacs.org
Intermediate in the Development of Research Probes and Ligands
Beyond its role in building complex skeletons, this compound serves as a valuable intermediate for creating specialized molecules used as tools in chemical research, such as catalytic ligands and fluorescent probes.
Thiazole derivatives are excellent ligands for transition metals due to the presence of both a "hard" nitrogen donor and a "soft" sulfur donor atom, allowing them to coordinate with a wide range of metals. nih.gov These thiazole-based metal complexes have found applications in catalysis and materials science. orientjchem.orgnnpub.org
The 4-chloromethyl group of this compound is an ideal anchor point for introducing various coordinating functionalities. Through simple nucleophilic substitution reactions, the chloro- group can be replaced by amines, pyridyl groups, thiols, or other donor groups to generate novel multidentate ligands. For example, reaction with a substituted aniline (B41778) could yield an aminomethyl-thiazole ligand capable of binding to metal centers. The benzyl group at the C2 position provides significant steric bulk, which can be used to control the coordination geometry around the metal and influence the catalytic activity and selectivity of the resulting complex.
Research has demonstrated the synthesis of various thiazole-based Schiff base ligands and their coordination complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.orgnnpub.orgresearchgate.net These studies confirm the ability of the thiazole core to participate in stable complex formation, often exhibiting interesting photophysical and electrochemical properties. researchgate.net
Table 2: Examples of Thiazole-Based Ligands and Coordinated Metals
| Ligand Type | Donor Atoms | Coordinated Metals | Potential Application | Ref. |
|---|---|---|---|---|
| Schiff Base Thiazole | N, S, O | Co(II), Cu(II) | Therapeutic Agents | nih.gov |
| Aminothiazole | N, S | Ni(II), Co(II), Cu(II) | Antifungal Agents | nnpub.org |
| 5-N-Arylaminothiazole | N, S | Ni(II), Zn(II) | Zinc Sensing | nih.gov |
Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes in real-time. The design of a fluorescent probe typically involves three components: a fluorophore (the light-emitting unit), a recognition site (which selectively interacts with the target analyte), and a linker. The thiazole ring is a component of many fluorescent dyes and its derivatives are often used in the construction of such probes. nih.govnih.gov
This compound is an excellent precursor for fluorescent probes because the chloromethyl group provides a convenient site for attaching either a recognition element or a fluorophore via nucleophilic substitution. For instance, it could be reacted with a molecule known to bind a specific metal ion or biological molecule. Alternatively, it could be attached to a known fluorophore to modulate its emission properties upon analyte binding.
Benzothiazole-based probes have been successfully developed for the detection of biologically relevant species like hydrogen peroxide (H₂O₂) and for sensing changes in pH or metal ion concentrations. nih.govnih.gov For example, a "turn-on" fluorescent probe for H₂O₂ was created by linking a benzothiazole (B30560) fluorophore to an aryl boronic ester, which serves as the H₂O₂-reactive group. nih.gov This demonstrates the modularity of the design, a principle that can be readily applied using the reactive handle of this compound to develop novel sensors for a wide range of analytical targets.
Scaffolds for Supramolecular Chemistry Research
The molecular architecture of this compound provides several key features that make it an attractive scaffold for designing and constructing supramolecular assemblies. These are large, ordered structures formed through non-covalent interactions.
The thiazole ring itself is a rigid, planar moiety with unique electronic properties and the capacity for hydrogen bonding, which can contribute to favorable interactions with other molecules or biological targets. mdpi.com The nitrogen atom in the ring can act as a hydrogen bond acceptor, a fundamental interaction in molecular recognition and self-assembly processes. The benzyl group offers the potential for π-π stacking interactions, another critical non-covalent force that helps organize molecules in the solid state or in solution.
The true versatility of this compound in supramolecular chemistry lies in the reactivity of the 4-(chloromethyl) group. This group is an excellent electrophilic handle, allowing for its conversion into a wide array of other functional groups. By reacting the chloromethyl group with appropriate nucleophiles, researchers can introduce functionalities capable of specific, directional interactions. For instance, conversion to a hydroxyl or amino group introduces hydrogen bond donors, while transformation into a thiol or carboxylate group can facilitate metal coordination or different hydrogen bonding patterns. These modifications allow for the programmed assembly of complex architectures such as molecular zippers, sheets, or cages held together by a network of hydrogen bonds and other weak interactions. mdpi.com
Table 1: Structural Features and Their Roles in Supramolecular Chemistry
| Structural Component | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |
|---|---|---|
| 1,3-Thiazole Ring | Hydrogen Bond Acceptor (N atom), π-system interactions | Provides a rigid, planar core for predictable geometric arrangement. |
| Benzyl Group | π-π Stacking, Hydrophobic Interactions | Directs the stacking of molecules, contributing to crystal packing and aggregate formation. |
| 4-(Chloromethyl) Group | Precursor to functional groups | Allows for covalent modification to install specific recognition sites (e.g., H-bond donors/acceptors, metal ligands). |
Role in Methodological Organic Synthesis Development
The unique combination of a stable aromatic core and a reactive side chain in this compound makes it a valuable tool for developing new synthetic methods.
The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack (S_N2 reaction). This reliable reactivity has been exploited to form a variety of new chemical bonds.
Carbon-Carbon Bond Formation: The reaction of this compound with carbon-based nucleophiles allows for the extension of the carbon skeleton. For example, treatment with alkali metal cyanides yields the corresponding nitrile, which is a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Carbon-Heteroatom Bond Formation: The compound readily reacts with a wide range of heteroatom nucleophiles. This is a cornerstone of its utility in building diverse molecular libraries.
C-N Bonds: Reaction with primary or secondary amines leads to the formation of aminomethylthiazole derivatives.
C-O Bonds: Alkoxides or phenoxides react to form ether linkages.
C-S Bonds: Thiolates react to produce thioethers.
C-P Bonds: Phosphines and phosphites can be used to generate phosphonium (B103445) salts and phosphonates, respectively.
These reactions are often high-yielding and proceed under mild conditions, making this thiazole derivative a reliable building block. Transition-metal-free methods for forming such bonds are of high interest as they offer cost-effective and environmentally friendly alternatives to traditional catalytic processes. organic-chemistry.org
Table 2: Representative Bond-Forming Reactions
| Nucleophile | Bond Formed | Product Class |
|---|---|---|
| Cyanide (CN⁻) | C-C | Nitrile |
| Amine (R₂NH) | C-N | Amine |
| Alcohol/Phenol (ROH) | C-O | Ether |
| Thiol (RSH) | C-S | Thioether |
Domino and cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient strategy in modern organic synthesis. nih.govbohrium.com While the thiazole nucleus itself is often the target of elegant cascade syntheses nih.gov, the specific use of this compound as a starting material in such sequences is an area of ongoing exploration.
The structure is well-suited for this purpose. A potential cascade sequence could be initiated by the reaction of the chloromethyl group with a bifunctional nucleophile. For instance, a molecule containing both an amine and a thiol could first react at one site, followed by an intramolecular cyclization involving the thiazole ring or the newly introduced tether, leading to complex polycyclic heterocyclic systems in a single step.
Stereoselective synthesis, the control of the three-dimensional arrangement of atoms during a chemical reaction, is crucial for the preparation of chiral molecules like pharmaceuticals. Currently, the application of this compound in stereoselective synthesis is not extensively documented in peer-reviewed literature. The molecule itself is achiral. However, its derivatives could be employed in this field. For example, by introducing a chiral center via modification of the chloromethyl group, the resulting molecule could serve as a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction. Alternatively, chiral derivatives of this thiazole could be investigated as potential ligands for asymmetric metal catalysis.
Material Science Applications
The incorporation of specific chemical moieties into polymers is a powerful method for tuning material properties. The reactive chloromethyl group of this compound makes it a candidate for integration into polymeric structures.
One potential application is its use as a functional monomer. Through polycondensation reactions, it could be incorporated into the main chain of a polymer. More commonly, it could be used as a grafting agent. The chloromethyl group can react with suitable functional groups on a pre-existing polymer backbone, effectively "grafting" the 2-benzyl-1,3-thiazole (B2957802) unit onto the material.
The introduction of the benzylthiazole moiety could impart desirable properties to the base polymer, such as:
Altered Optical Properties: The aromatic systems of the thiazole and benzyl groups could increase the refractive index of the material.
Enhanced Thermal Stability: The rigid, aromatic heterocyclic structure may improve the thermal resistance of the polymer.
Functional Handles: The nitrogen and sulfur atoms of the thiazole ring could serve as sites for metal coordination, leading to the development of new functional or catalytic materials.
While this remains an area with significant potential, detailed research on the synthesis and characterization of polymers derived from this compound is not yet widely reported.
Applications in Organic Semiconductors and Optoelectronic Devices
Thiazole and its derivatives are of significant interest in the field of materials science for creating organic semiconductors. bohrium.com The thiazole ring system possesses favorable electronic properties, contributing to charge transport in organic materials. Thiazole-containing conjugated molecules have been investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). bohrium.com
This compound serves as a key synthon to build larger π-conjugated systems. The reactive chloromethyl group allows this building block to be covalently linked to other aromatic or heterocyclic units. By reacting it with nucleophilic monomers, researchers can construct oligomers and polymers where the thiazole moiety is integrated into the conjugated backbone. These materials can exhibit tailored optical and electronic properties, such as specific absorption and emission wavelengths, making them candidates for use in optoelectronic devices. bohrium.com
Frameworks for Advanced Materials (e.g., Covalent Organic Frameworks)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. mdpi.com They are constructed from organic building blocks linked by strong covalent bonds. The properties of COFs can be precisely tuned by choosing appropriate monomers (nodes and linkers).
The reactive nature of this compound makes it a potential candidate for use as a functionalized linker or building node in the synthesis of novel COFs. The chloromethyl group can readily undergo nucleophilic substitution reactions with multi-functional amine or phenol-based nodes to form the extended, porous framework. The incorporation of the thiazole unit into the COF structure can impart specific properties, such as enhanced photocatalytic activity or selective guest adsorption. mdpi.com For example, thiazolo[5,4-d]thiazole-based COFs have been synthesized and shown to have good optoelectronic properties and photocatalytic activity, demonstrating the utility of the thiazole core in such advanced materials. mdpi.com By using synthons like this compound, new COFs with tailored pore environments and functionalities can be designed for applications in gas storage, catalysis, and sensing.
An in-depth analysis of the chemical compound this compound and its derivatives relies on a suite of sophisticated analytical and spectroscopic techniques. These methods are indispensable for confirming the molecular structure, monitoring the progress of chemical reactions, and ensuring the purity of the synthesized compounds. This article details the primary analytical methodologies employed in the research and development of this specific class of thiazole compounds.
Future Directions and Emerging Research Avenues for 2 Benzyl 4 Chloromethyl 1,3 Thiazole
Exploration of Novel Synthetic Methodologies
The traditional methods for synthesizing thiazole (B1198619) derivatives, such as the Hantzsch synthesis, often involve harsh reaction conditions, long reaction times, and may result in low yields. nih.gov Consequently, the development of novel synthetic methodologies is a major focus of current research.
Biocatalytic Transformations
The use of enzymes in organic synthesis, or biocatalysis, offers a green and efficient alternative to conventional chemical methods. A novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed, demonstrating the potential of enzymes to catalyze complex reactions with high yields under mild conditions. nih.gov In one study, trypsin from porcine pancreas was shown to effectively catalyze the synthesis of a series of thiazole derivatives, achieving yields of up to 94%. nih.gov This approach not only expands the application of enzymes in organic synthesis but also provides a new strategy for the preparation of thiazole-containing compounds. nih.gov
While specific biocatalytic routes to 2-Benzyl-4-(chloromethyl)-1,3-thiazole have not yet been extensively reported, the principles of chemoenzymatic synthesis can be applied. Future research may focus on identifying or engineering enzymes capable of recognizing the precursors of this compound to facilitate its synthesis. The advantages of such a biocatalytic approach would include milder reaction conditions, higher selectivity, and a reduced environmental footprint.
Flow Chemistry Approaches
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool for the synthesis of heterocyclic compounds. mdpi.comthieme-connect.com This technology offers several advantages, including enhanced safety, improved reaction control, higher yields, and the potential for automation and scalability. acs.org
The synthesis of various heterocyclic scaffolds, including thiazoles, has been successfully demonstrated using flow chemistry. mdpi.comthieme-connect.com For instance, a multistep continuous flow process has been developed for the synthesis of 2-(1H-indol-3-yl)thiazoles, showcasing the ability to perform sequential reactions, including a Hantzsch thiazole synthesis, in an integrated flow system. mdpi.com Another study reported a fully automated continuous flow synthesis of 4,5-disubstituted oxazoles, a related five-membered heterocycle, highlighting the potential for rapid and on-demand production of building blocks and small libraries. acs.org
The application of flow chemistry to the synthesis of this compound could offer significant improvements over traditional batch methods. A potential flow process could involve the continuous mixing of the starting materials, such as a suitable thioamide and a 1,3-dihaloacetone equivalent, in a heated microreactor to rapidly form the thiazole ring. The precise control over reaction parameters afforded by flow chemistry could lead to higher yields and purity of the final product.
| Technology | Potential Advantages for this compound Synthesis | Key Research Findings (General Thiazoles) |
| Biocatalysis | Milder reaction conditions, higher selectivity, reduced environmental impact. | Trypsin-catalyzed one-pot multicomponent synthesis of thiazoles with up to 94% yield. nih.gov |
| Flow Chemistry | Enhanced safety, improved reaction control, higher yields, automation. | Successful multistep continuous flow synthesis of functionalized thiazoles. mdpi.comthieme-connect.com |
Machine Learning-Assisted Synthesis Planning
For a molecule like this compound, a machine learning model could be trained on a large dataset of known thiazole syntheses to predict the most efficient starting materials and reaction sequence. For example, an AI tool might suggest a novel variation of the Hantzsch synthesis or an entirely new disconnection strategy that a human chemist might overlook. While still an emerging field, the application of AI to the synthesis of specific, functionalized thiazoles holds considerable promise for the future.
Advanced Functionalization and Derivatization Strategies
Beyond the initial synthesis of the thiazole core, the ability to selectively functionalize the molecule is crucial for creating analogues with diverse properties.
Regio- and Stereoselective Functionalization at Unactivated C-H Bonds
Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules without the need for pre-functionalized starting materials. researchgate.netmdpi.com This approach allows for the direct introduction of new functional groups onto the thiazole ring, offering a more efficient route to a wide range of derivatives.
Research has demonstrated the successful regioselective C-H arylation of thiazole derivatives at the 5-position using palladium catalysis. acs.org This method provides an efficient process for the direct arylation of thiazoles without the need for specialized ligands. acs.org Furthermore, diversified syntheses of multifunctionalized thiazole derivatives have been achieved through palladium-catalyzed regioselective C-H alkenylation, allowing for the introduction of substituents at the C-2, C-4, and C-5 positions. rsc.org The ability to control the regioselectivity of these reactions is a key challenge and an active area of research. researchgate.netmdpi.com
For this compound, the C-5 position represents a prime target for C-H functionalization. Future research could explore the use of various transition metal catalysts to selectively introduce a range of substituents at this position, leading to novel analogues with potentially enhanced biological activities or material properties.
Development of Thiazole-Containing Hybrid Scaffolds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has proven to be a successful approach in drug discovery for enhancing efficacy and overcoming drug resistance. acs.org The thiazole ring is a common component of such hybrid molecules due to its versatile biological activities. acs.orgnih.gov
Numerous studies have reported the synthesis of thiazole-based hybrids, where the thiazole moiety is linked to other bioactive scaffolds such as pyrazoline, azetidinone, or sulfamethoxazole. acs.orgnih.govkoreascience.kr These hybrid compounds often exhibit synergistic biological effects, combining the properties of both parent molecules. acs.org
The 2-benzyl and 4-chloromethyl groups of this compound provide convenient handles for the synthesis of hybrid scaffolds. The chloromethyl group, in particular, is a reactive electrophile that can be readily displaced by various nucleophiles to link the thiazole core to other molecular fragments. Future research will likely focus on the design and synthesis of novel hybrid molecules derived from this compound, with the aim of developing new therapeutic agents or functional materials.
| Strategy | Description | Potential Application to this compound |
| C-H Functionalization | Direct introduction of functional groups at C-H bonds. | Selective functionalization at the C-5 position to create novel analogues. |
| Hybrid Scaffolds | Combining the thiazole ring with other bioactive moieties. | Utilization of the chloromethyl group to link the thiazole to other pharmacophores. |
Computational Design and Prediction of Reactivity
The future exploration of this compound can be significantly accelerated through computational chemistry. These methods allow for the in silico investigation of molecular properties and reaction pathways, guiding experimental work and reducing trial-and-error.
The structural features of this compound make it an intriguing candidate for the de novo design of specialized catalysts and reagents. The thiazole ring can act as a ligand for metal centers, while the benzyl (B1604629) and chloromethyl groups can be modified to create specific steric and electronic environments.
Computational approaches can be employed to design catalysts for various organic transformations. For instance, density functional theory (DFT) can model the interaction of the thiazole's nitrogen and sulfur atoms with transition metals, predicting binding affinities and the electronic structure of potential catalytic complexes. By modifying the substituents on the benzyl ring, the catalytic activity and selectivity can be fine-tuned.
Table 1: Potential Catalytic Applications for Designed Ligands based on this compound
| Catalyst Type | Potential Reaction | Rationale for Design |
| Thiazole-Metal Complex | Cross-coupling reactions | The thiazole ring can coordinate with metals like palladium or copper, while the benzyl group influences solubility and steric hindrance. |
| Organocatalyst | Asymmetric synthesis | The chloromethyl group can be converted to a chiral moiety, creating a chiral pocket for stereoselective transformations. |
Predictive modeling can provide valuable insights into the reactivity of this compound. The chloromethyl group is a key reactive site, susceptible to nucleophilic substitution. semanticscholar.org Computational models can predict the outcomes of reactions with various nucleophiles, saving significant laboratory time and resources.
Machine learning models, trained on datasets of similar reactions, could predict reaction yields and identify optimal conditions. acs.org Furthermore, DFT calculations can elucidate reaction mechanisms, such as the transition states and activation energies for the substitution of the chloride, helping to rationalize observed reactivity and predict the feasibility of new transformations. nih.gov
Table 2: Predicted Reactivity of the Chloromethyl Group
| Reactant Type | Predicted Product Type | Computational Method for Prediction |
| Amines | 2-Benzyl-4-(aminomethyl)-1,3-thiazoles | DFT to model reaction pathways and predict activation barriers. |
| Thiols | 2-Benzyl-4-(thiomethyl)-1,3-thiazoles | Molecular dynamics to simulate solvent effects on reaction rates. |
| Azides | 2-Benzyl-4-(azidomethyl)-1,3-thiazoles | Machine learning models trained on nucleophilic substitution reaction data. |
Interdisciplinary Research Applications
The unique combination of a stable aromatic thiazole ring and a reactive functional handle in this compound opens up avenues for its use in interdisciplinary fields such as materials science and chemical biology.
The thiazole core is known for its electronic and photophysical properties, making it a valuable component in functional organic materials. mdpi.com The reactivity of the chloromethyl group allows for the incorporation of this compound into larger molecular architectures, such as polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net
For example, it can be used as a monomer in polymerization reactions to create novel polymers with tailored properties. The thiazole unit could impart thermal stability or specific electronic characteristics to the polymer chain. In the realm of MOFs, derivatives of this compound could serve as organic linkers, creating porous materials with potential applications in gas storage, separation, or catalysis. rsc.orgresearchgate.net
Table 3: Potential Applications in Materials Science
| Material Type | Method of Integration | Potential Properties and Applications |
| Conducting Polymers | Polymerization via the chloromethyl group | The thiazole ring can contribute to the polymer's conductivity; potential use in organic electronics. |
| Luminescent Materials | Incorporation into conjugated systems | Thiazoles are known to be fluorescent, which could lead to materials for OLEDs or sensors. mdpi.com |
| Metal-Organic Frameworks | Use as a functionalized linker | The thiazole can coordinate to metal nodes, creating frameworks for catalysis or molecular recognition. |
Chemical probes are essential tools for studying biological systems. mdpi.com The structure of this compound makes it an excellent starting point for the synthesis of such probes. The reactive chloromethyl group can be used to attach reporter groups, such as fluorophores or biotin, or to covalently link to biological targets.
By modifying the benzyl group, the molecule's affinity and selectivity for a specific biological target, such as an enzyme or receptor, can be optimized. nih.gov For instance, the benzyl group could be functionalized to mimic the natural ligand of a protein, while the chloromethyl group serves as a reactive handle to form a covalent bond with a nearby residue, allowing for activity-based protein profiling.
Table 4: Design of Chemical Biology Probes
| Probe Type | Design Strategy | Biological Application |
| Fluorescent Probe | Attach a fluorophore (e.g., fluorescein) to the chloromethyl position. | Imaging the localization of a target protein within a cell. |
| Affinity-Based Probe | Functionalize the benzyl group for target recognition and use the chloromethyl group for covalent labeling. | Identifying the binding partners of a specific protein from a complex mixture. |
| Photoaffinity Label | Introduce a photoreactive group (e.g., a diazirine) to the molecule. | Covalently capturing interacting proteins upon UV irradiation. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Benzyl-4-(chloromethyl)-1,3-thiazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via chlorination-cyclization reactions or cyclocondensation of thioamides with α-halo ketones. For example, chlorination-cyclization of precursors in ethanol under reflux, followed by slow solvent evaporation, yields crystalline products. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMSO vs. ethanol), and catalyst presence. Monitoring via TLC and maintaining a 1:1 molar ratio of reactants improves yield and purity. Crystallization from ethanol over 5 days enhances structural homogeneity .
Q. How is the purity and structural integrity of this compound verified experimentally?
- Methodological Answer :
- Purity : Melting point determination (e.g., 49–50°C) using SMP10 equipment matches literature values .
- Structural Confirmation :
- ¹H/¹³C NMR (Bruker 400 MHz): Aromatic protons (δ 7.2–7.8 ppm) and chloromethyl groups (δ ~4.6 ppm) are identified .
- IR Spectroscopy (Shimadzu IR Tracer-100): C-Cl stretches (~650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) confirm functional groups .
- Elemental Analysis : Percentages of C, H, N, and S are compared with theoretical values (e.g., C: 47.35%, S: 31.60%) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the biological activity of this compound derivatives?
- Methodological Answer : Docking software (e.g., AutoDock Vina) predicts interactions with target proteins like antimicrobial enzymes. Key parameters include:
- Binding Energy : ΔG ≤ -7 kcal/mol indicates strong affinity.
- Hydrogen Bonding : Interactions with residues (e.g., Tyr327 in EGFR) stabilize ligand-receptor complexes.
- Hydrophobic Effects : Substituents at the 4-position (e.g., benzyl groups) enhance activity by occupying hydrophobic pockets. SAR studies show electron-withdrawing groups (e.g., -NO₂) improve antimicrobial potency .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves ambiguous proton-proton correlations (e.g., distinguishing thiazole protons from aromatic benzyl groups) .
- Recrystallization : Removes impurities causing unexpected peaks (e.g., solvent residues).
- Computational Chemistry : DFT calculations predict NMR/IR spectra for comparison with experimental data. For example, tautomerism in thiazole derivatives can shift proton signals, requiring solvent polarity adjustments (e.g., DMSO-d6 vs. CDCl₃) .
Q. How does the chloromethyl group at the 4-position influence reactivity in further functionalization?
- Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form derivatives. For example:
- Schiff Base Formation : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) under reflux in ethanol with glacial acetic acid, yielding hydrazine derivatives. Reaction progress is tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids in THF/Pd(PPh₃)₄ introduces aryl groups, monitored by GC-MS .
Q. What crystallographic techniques are used to determine the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths and angles. For example:
- Planarity Analysis : The thiazole ring shows maximal deviation ≤0.0005 Å, confirming planarity.
- Packing Interactions : π-π stacking distances (~5.554 Å) and torsion angles (e.g., S—C2—C4—Cl2: -66.66°) are calculated to analyze intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
